Cerdulatinib

Catalog No.
S548075
CAS No.
1198300-79-6
M.F
C20H27N7O3S
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerdulatinib

CAS Number

1198300-79-6

Product Name

Cerdulatinib

IUPAC Name

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide

Molecular Formula

C20H27N7O3S

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25)

InChI Key

BGLPECHZZQDNCD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PRT2070; PRT-2070; PRT 2070; PRT062070; PRT 062070; PRT-062070; Cerdulatinib.

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N

The exact mass of the compound Cerdulatinib is 445.18961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cerdulatinib (PRT062070) is an orally bioavailable, ATP-competitive dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK1/2/3, TYK2). For procurement professionals and assay developers, its primary value lies in its ability to simultaneously block B-cell receptor (BCR) and cytokine-mediated (JAK/STAT) signaling pathways using a single molecular entity[1]. Unlike formulating two separate single-target inhibitors, utilizing Cerdulatinib eliminates the pharmacokinetic and stoichiometric variability inherent in drug combination studies, making it an efficient single-agent baseline for complex microenvironment co-culture assays and autoimmune disease modeling [2].

Substituting Cerdulatinib with a single-target SYK inhibitor (e.g., Entospletinib or Fostamatinib) or a selective JAK inhibitor (e.g., Ruxolitinib) fundamentally compromises assays designed to mimic the tumor microenvironment. In primary Chronic Lymphocytic Leukemia (CLL) models, nurse-like cells and T-cells secrete cytokines like IL-4, which activate the JAK/STAT pathway to rescue malignant cells from BCR-pathway inhibition [1]. Single-target SYK or BTK inhibitors fail to block this IL-4-induced survival signaling, leading to false-negative cytotoxicity results in ex vivo co-cultures [2]. Procurement of Cerdulatinib is necessary when the experimental design requires overcoming microenvironment-mediated protection without introducing the confounding variables of multi-drug combination dosing.

Simultaneous Sub-50 nM Potency Across SYK and JAK Families

In biochemical kinase assays, Cerdulatinib demonstrates potent inhibition of TYK2 (0.5 nM), JAK2 (6 nM), JAK3 (8 nM), JAK1 (12 nM), and SYK (32 nM) [1]. When compared to the clinical benchmark Ruxolitinib, which is highly selective for JAK1/2 (IC50 ~3 nM) but lacks SYK activity, or Entospletinib, which targets SYK but spares JAK, Cerdulatinib provides a quantitative profile that bridges both kinase families . This dual potency allows researchers to establish a single IC50 baseline for dual-pathway suppression rather than running complex checkerboard titrations.

Evidence DimensionBiochemical IC50 (SYK and JAK family)
Target Compound DataCerdulatinib: SYK (32 nM), JAK1 (12 nM), JAK2 (6 nM)
Comparator Or BaselineRuxolitinib: JAK1/2 (~3 nM), SYK (Inactive); Entospletinib: SYK selective, JAK (Inactive)
Quantified DifferenceCerdulatinib achieves sub-50 nM inhibition across both kinase families, eliminating the need for two separate compounds.
ConditionsCell-free biochemical kinase assay

Procuring a single dual-inhibitor simplifies assay design and eliminates the stoichiometric complexities of dosing two separate single-target drugs in high-throughput screens.

Overcoming Microenvironment-Mediated Resistance in Co-Cultures

In primary CLL cell assays stimulated with IL-4 and CD40L to mimic the protective tumor microenvironment, Cerdulatinib induces apoptosis and overcomes nurse-like cell (NLC) protection[1]. In direct contrast, single-target inhibitors like Fostamatinib (SYK) and Ibrutinib (BTK) fail to inhibit IL-4-induced pSTAT6 expression, allowing the cells to survive despite BCR blockade [1]. Cerdulatinib reduces CLL cell viability by 30% to 50% in these protected conditions, proving its non-interchangeability with standard single-target benchmarks.

Evidence DimensionInhibition of IL-4/CD40L-protected CLL cell viability
Target Compound DataCerdulatinib: Induces apoptosis and blocks IL-4-induced pSTAT6
Comparator Or BaselineFostamatinib / Ibrutinib: Fail to inhibit IL-4-induced survival signaling
Quantified DifferenceCerdulatinib reduces viability by 30-50% in protected co-cultures where single-target agents fail.
ConditionsPrimary CLL cells co-cultured with IL-4/CD40L or Nurse-Like Cells (NLCs)

Essential for translational researchers who must procure an agent capable of modeling single-drug efficacy in physiologically accurate, cytokine-rich tumor microenvironments.

High DMSO Solubility for Reliable High-Throughput Stock Preparation

For laboratory procurement and assay automation, compound processability is critical. Cerdulatinib achieves in vitro solubility of ≥22.3 mg/mL (approx. 50 mM) in pure DMSO. This allows for the reliable preparation of standardized 10 mM stock solutions without the risk of precipitation during freeze-thaw cycles or serial dilutions in aqueous assay buffers. Compared to more lipophilic or structurally rigid kinase inhibitors that require complex solvent mixtures (e.g., Tween-80 or PEG300) to prevent dropout, Cerdulatinib supports reproducibility in automated liquid handling systems.

Evidence DimensionIn vitro stock solubility
Target Compound DataCerdulatinib: ≥22.3 mg/mL in DMSO
Comparator Or BaselineStandard lipophilic kinase inhibitors: Often require PEG/Tween mixtures to prevent precipitation
Quantified DifferenceAllows stable 10 mM and 50 mM DMSO stock generation using a single standard solvent.
ConditionsIn vitro stock solution preparation at room temperature

High DMSO solubility guarantees consistent dosing and prevents false negatives caused by compound precipitation in high-throughput screening workflows.

Ex Vivo Tumor Microenvironment Co-Culture Assays

Because Cerdulatinib simultaneously blocks BCR and IL-4/JAK survival signals, it is a highly effective choice for evaluating drug response in primary CLL and DLBCL cells co-cultured with nurse-like cells or stromal cells, where single-target inhibitors typically fail [1].

Synergistic Apoptosis Screening with BCL-2 Inhibitors

Cerdulatinib prevents the upregulation of MCL-1 and BCL-XL in cytokine-stimulated environments. It serves as a baseline combination partner in high-throughput screens evaluating Venetoclax (BCL-2 inhibitor) synergy, providing a cleaner apoptotic response than combining Venetoclax with separate SYK and JAK inhibitors [2].

Preclinical Modeling of Autoimmune Inflammatory Diseases

In in vivo models such as collagen-induced arthritis (CIA), Cerdulatinib's dual mechanism effectively suppresses both splenic B-cell activation and downstream inflammatory joint infiltration. It serves as a robust positive control for evaluating next-generation multi-kinase immunomodulators [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

445.18960892 Da

Monoisotopic Mass

445.18960892 Da

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D1LXQ45S1O

Wikipedia

Cerdulatinib

Dates

Last modified: 08-15-2023
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